molecular formula C22H19Cl2N3O2 B2735471 2-Anilino-N'-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide CAS No. 329777-96-0

2-Anilino-N'-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide

Cat. No.: B2735471
CAS No.: 329777-96-0
M. Wt: 428.31
InChI Key: WSBQWPBFBALDIX-LGJNPRDNSA-N
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Description

2-Anilino-N’-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide is a complex organic compound with a molecular formula of C22H19Cl2N3O2. This compound is known for its unique chemical structure, which includes an anilino group, a dichlorobenzyl group, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-N’-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide typically involves a multi-step process:

    Formation of the Anilino Intermediate: The initial step involves the reaction of aniline with an appropriate reagent to form the anilino intermediate.

    Introduction of the Dichlorobenzyl Group:

    Formation of the Acetohydrazide Moiety: The final step involves the reaction of the intermediate with acetohydrazide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-N’-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the anilino and dichlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Anilino-N’-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anilino-N’-((4-((2,4-dichlorophenyl)oxy)phenyl)methylene)acetohydrazide
  • 2-Anilino-N’-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazone

Uniqueness

2-Anilino-N’-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-anilino-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O2/c23-18-9-8-17(21(24)12-18)15-29-20-10-6-16(7-11-20)13-26-27-22(28)14-25-19-4-2-1-3-5-19/h1-13,25H,14-15H2,(H,27,28)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBQWPBFBALDIX-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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